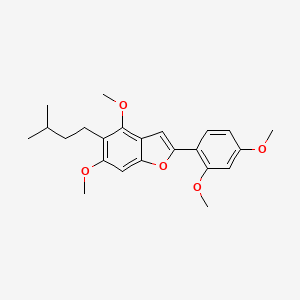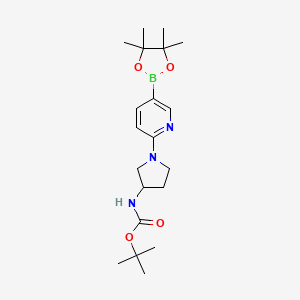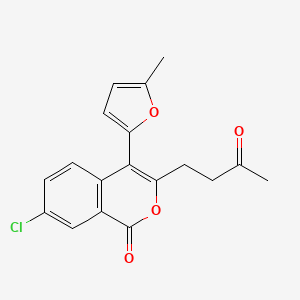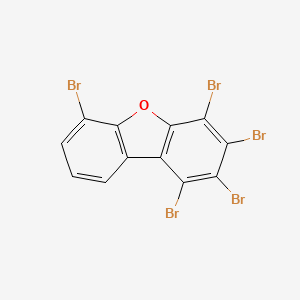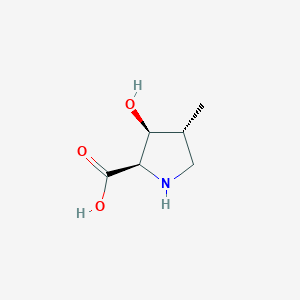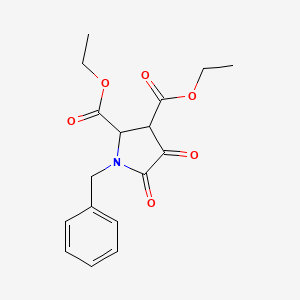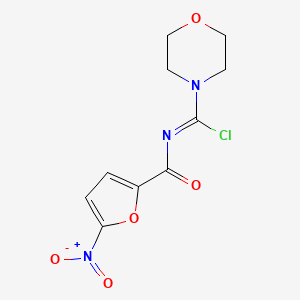![molecular formula C9H15NO4S B12881021 3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione CAS No. 58467-34-8](/img/structure/B12881021.png)
3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to the ethyl moiety, along with a pyrrolidine ring substituted with a methyl group and two keto groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonation reaction. This involves the reaction of the pyrrolidine derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group can be introduced through an alkylation reaction using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrolidine derivatives.
科学研究应用
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
3-(1-(Methylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(1-(Ethylsulfonyl)propyl)-4-methylpyrrolidine-2,5-dione: Similar structure but with a propyl group instead of an ethyl group.
4-Methylpyrrolidine-2,5-dione: Lacks the ethylsulfonyl group.
Uniqueness
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
58467-34-8 |
|---|---|
分子式 |
C9H15NO4S |
分子量 |
233.29 g/mol |
IUPAC 名称 |
3-(1-ethylsulfonylethyl)-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15NO4S/c1-4-15(13,14)6(3)7-5(2)8(11)10-9(7)12/h5-7H,4H2,1-3H3,(H,10,11,12) |
InChI 键 |
BSFAWXHSGJYBMW-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C(C)C1C(C(=O)NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


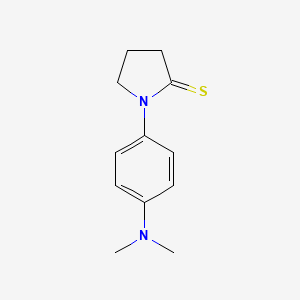
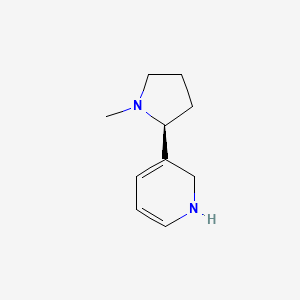
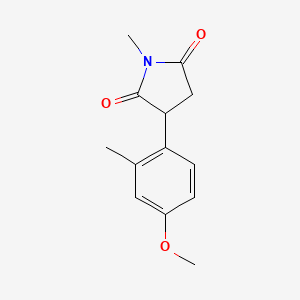
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
